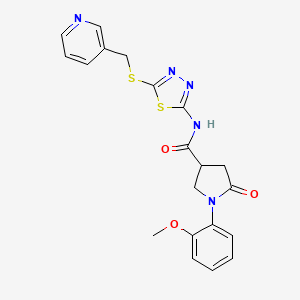

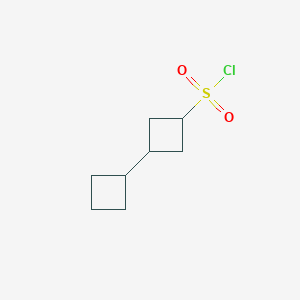

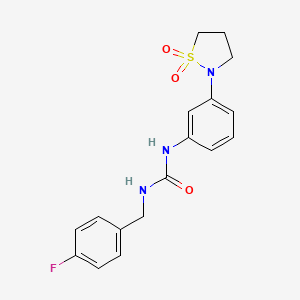

![molecular formula C22H17N3O4S B2400185 N-(3-乙酰基苯基)-9-氨基-2,3-二氢-1,4-二氧杂环[2,3-g]噻吩并[2,3-b]喹啉-8-甲酰胺](/img/structure/B2400185.png)

N-(3-乙酰基苯基)-9-氨基-2,3-二氢-1,4-二氧杂环[2,3-g]噻吩并[2,3-b]喹啉-8-甲酰胺

货号 B2400185

分子量: 419.5 g/mol

InChI 键: IIAMBYTZHAPBQC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide” is a cell-permeable non-peptidic thienoquinoline . It’s also known as PKCε Translocation Inhibitor II, PKCe141, PKCε-RACK2 Interaction Inhibitor II, and Protein Kinase Cε Translocation Inhibitor II . The empirical formula is C22H17N3O4S and the molecular weight is 419.45 .

Synthesis Analysis

The synthesis of fused tetracyclic quinolines, which includes the compound , has been extensively studied . Various methods have been developed, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thienoquinoline core, an acetylphenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

This compound is a brown powder with a solubility of 10 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .科学研究应用

结构分析和合成

- 与 N-(3-乙酰基苯基)-9-氨基-2,3-二氢-1,4-二氧杂环[2,3-g]噻吩并[2,3-b]喹啉-8-甲酰胺相关的晶体有机化合物因其结构性质而受到研究。使用红外光谱、核磁共振和紫外-可见光谱等光谱表征技术,并通过单晶 X 射线衍射确认,它显示出在分子化学中进行详细结构分析的潜力 (Polo-Cuadrado 等人,2021).

生物活性与抑制特性

- 一项关于相关噻吩并喹啉的研究发现了化合物,包括 N-(3-乙酰基苯基)-9-氨基-2,3-二氢-1,4-二氧杂环[2,3-g]噻吩并[2,3-b]喹啉-8-甲酰胺,它会破坏蛋白激酶 C 与其受体在体外的相互作用。该化合物抑制了下游靶标的磷酸化,并干扰 HeLa 细胞的迁移和侵袭,表明在癌症研究和治疗应用中具有潜力 (Rechfeld 等人,2014).

在多环化合物合成中的应用

- 3-氨基噻吩并[2,3-b]吡啶-2-甲酰胺衍生物与邻苯二甲酸酐的反应导致形成多环化合物,包括噻吩并[2′,3′:5,6]嘧啶并[2,1-a]异吲哚衍生物。这些化合物显示出明显的紫外荧光,表明在材料科学和荧光研究中具有潜在用途 (Dotsenko 等人,2021).

抗肿瘤剂

- 与目标化合物密切相关的喹啉醌衍生物已被合成并评估其抗增殖活性。这些化合物对人肿瘤细胞系表现出显着的细胞毒性,表明它们作为抗肿瘤剂的潜力 (Bolognese 等人,2008).

作用机制

属性

IUPAC Name |

N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMBYTZHAPBQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

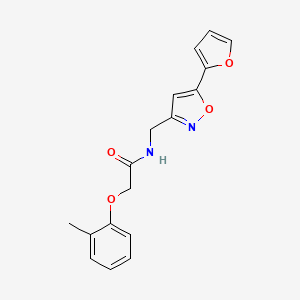

![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

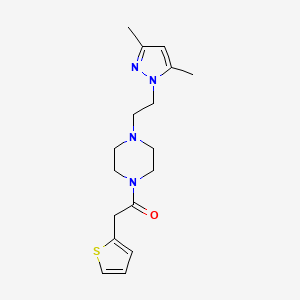

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

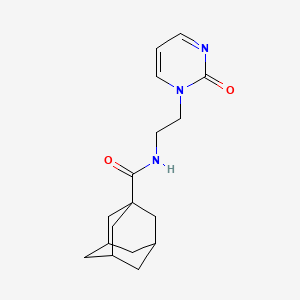

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)